molecular formula C8H8Br2O B595895 1,3-Dibromo-5-ethoxybenzene CAS No. 136265-19-5

1,3-Dibromo-5-ethoxybenzene

Cat. No. B595895
M. Wt: 279.959
InChI Key: HEDQSPZEQCVFEQ-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-ethoxybenzene is a chemical compound with the molecular formula C8H8Br2O . It is used in various chemical reactions and has been the subject of several studies .


Molecular Structure Analysis

The molecular structure of 1,3-Dibromo-5-ethoxybenzene consists of a benzene ring with bromine atoms at the 1 and 3 positions and an ethoxy group at the 5 position . The average mass of the molecule is 279.957 Da .

Scientific Research Applications

  • Synthesis of Pharmaceuticals, Agrochemicals, and Fragrances

    • A compound similar to 1,3-Dibromo-5-ethoxybenzene, known as 5-Bromo-1,3-dichloro-2-ethoxybenzene, is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances.
  • Catalyst in Organic Reactions

    • 5-Bromo-1,3-dichloro-2-ethoxybenzene is also used as a catalyst in organic reactions.
  • Disinfectant

    • 5-Bromo-1,3-dichloro-2-ethoxybenzene has applications as a disinfectant.
  • Electrophilic Aromatic Substitution

    • This is a common reaction in organic chemistry where an electrophile substitutes a hydrogen atom in an aromatic compound .
    • The specific method involves two steps: First, the electrons in the pi bond attack the electrophile, forming an arenium ion. Then, a base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond and reform aromaticity .
    • The outcome of this reaction is a substituted benzene ring .
  • Material in Chemical Synthesis

    • 1,3-Dibromo-5-chloro-2-ethoxybenzene, a compound similar to 1,3-Dibromo-5-ethoxybenzene, is used in chemical synthesis .
  • Mediation in Organic Reactions

    • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), another similar compound, has been used as a mediator in organic reactions .
    • The results or outcomes obtained would depend on the specific reaction. In general, the use of a mediator can help to increase the rate of the reaction and improve the yield of the desired product .
  • Electrophilic Aromatic Substitution

    • This is a common reaction in organic chemistry where an electrophile substitutes a hydrogen atom in an aromatic compound .
    • The specific method involves two steps: First, the electrons in the pi bond attack the electrophile, forming an arenium ion. Then, a base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond and reform aromaticity .
    • The outcome of this reaction is a substituted benzene ring .
  • Material in Chemical Synthesis

    • 1,3-Dibromo-5-chloro-2-ethoxybenzene, a compound similar to 1,3-Dibromo-5-ethoxybenzene, is used in chemical synthesis .
  • Mediation in Organic Reactions

    • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), another similar compound, has been used as a mediator in organic reactions .
    • The results or outcomes obtained would depend on the specific reaction. In general, the use of a mediator can help to increase the rate of the reaction and improve the yield of the desired product .

Future Directions

Future research on 1,3-Dibromo-5-ethoxybenzene could focus on its potential applications in various fields, such as organic synthesis and materials science. Its electrostatic potential map suggests that it could be used in the development of new materials .

properties

IUPAC Name

1,3-dibromo-5-ethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O/c1-2-11-8-4-6(9)3-7(10)5-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDQSPZEQCVFEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10706041
Record name 1,3-Dibromo-5-ethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10706041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dibromo-5-ethoxybenzene

CAS RN

136265-19-5
Record name 1,3-Dibromo-5-ethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10706041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A dispersion of 3,5-dibromophenol (0.398 g, 1.6 mmol) and potassium carbonate (0.437 g, 3.2 mmol) in 2-butanone (4 mL) was treated with diethyl sulfate (0.246 g, 1.6 mmol) and the reaction mixture heated at 90° C. for 15 hours. The resulting thick suspension was cooled to room temperature, diluted with dichloromethane and extracted with water. The organic layer was separated, dried over sodium sulfate and evaporated under reduced pressure. The title compound was obtained as a light brown oil (0.38 g, 86% of theory) which was used in the next step without further purification.
Quantity
0.398 g
Type
reactant
Reaction Step One
Quantity
0.437 g
Type
reactant
Reaction Step One
Quantity
0.246 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Citations

For This Compound
2
Citations
A Mukherjee, A Sanz-Matias, G Velpula, D Waghray… - Chemical …, 2019 - pubs.rsc.org
Halogen bonding has emerged as a promising tool in two-dimensional (2D) crystal engineering. Since halogen bonds are similar to hydrogen bonds in a number of aspects, the existing …
Number of citations: 36 pubs.rsc.org
J Teyssandier, KS Mali, S De Feyter - ChemistryOpen, 2020 - Wiley Online Library
Halogen bonds, which provide an intermolecular interaction with moderate strength and high directionality, have emerged as a promising tool in the repertoire of non‐covalent …

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